2-Sulfamoylbenzoic acid

Chemical Synthesis Industrial Intermediate Saccharin Production

2-Sulfamoylbenzoic acid (2-SBA) is the non-substitutable intermediate for saccharin production and a validated metabolite standard for sulfonylurea herbicide analysis. Its 97% purity ensures reliable yields in industrial synthesis and reproducible quantification in analytical workflows. Procure the ortho-isomer to preserve established pathways and structure-activity relationships.

Molecular Formula C7H7NO4S
Molecular Weight 201.20 g/mol
CAS No. 37558-01-3
Cat. No. B7777015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Sulfamoylbenzoic acid
CAS37558-01-3
Molecular FormulaC7H7NO4S
Molecular Weight201.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)S(=O)(=O)N
InChIInChI=1S/C7H7NO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12)
InChIKeyKDNIOKSLVIGAAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Sulfamoylbenzoic Acid (CAS 37558-01-3): A Strategic Building Block for Saccharin Production, Dual Receptor Antagonism, and Targeted Agonist Development


2-Sulfamoylbenzoic acid (2-SBA; also known as o-sulfamoylbenzoic acid) is a benzoic acid derivative bearing a sulfamoyl (-SO₂NH₂) group at the ortho position. This substitution pattern confers unique chemical and biological properties, positioning 2-SBA as a versatile intermediate in both industrial and medicinal chemistry. It is recognized as a key precursor in the industrial synthesis of sodium saccharin and as an environmental transformation product of sulfonylurea herbicides like metsulfuron-methyl [1]. Its core structure serves as a scaffold for the development of pharmacologically active derivatives, including dual leukotriene D₄ and thromboxane A₂ receptor antagonists [2] and highly potent, subtype-selective agonists for the LPA₂ GPCR [3].

Why 2-Sulfamoylbenzoic Acid Cannot Be Replaced by Common Analogs in Critical Applications


The ortho positioning of the sulfamoyl group relative to the carboxylic acid in 2-sulfamoylbenzoic acid (2-SBA) is not a trivial structural variation; it dictates its fundamental reactivity and biological activity profile. Simple substitution with its para-isomer, 4-sulfamoylbenzoic acid (4-SBA), or the heterocyclic analog saccharin, results in a loss of function or a significant divergence in application. 2-SBA's specific geometry enables its unique role as the direct precursor to saccharin in the industrially dominant toluene process . In medicinal chemistry, the 2-SBA scaffold is crucial for achieving the specific dual antagonism of LTD₄ and TXA₂ receptors, a pharmacological profile not shared by 4-SBA [1]. Furthermore, its derivatives have demonstrated subnanomolar selectivity for the LPA₂ receptor, a target profile that is highly sensitive to the core aromatic substitution pattern [2]. Therefore, procurement decisions must be based on the precise chemical identity (ortho-substituted), as any generic or isomeric substitution will compromise synthetic pathways and invalidate established structure-activity relationships.

Quantitative Evidence for 2-Sulfamoylbenzoic Acid Differentiation


Industrial-Grade Purity for Reliable Saccharin Precursor and Chemical Synthesis

In a head-to-head comparison for industrial procurement, 2-Sulfamoylbenzoic acid (2-SBA) is the essential precursor in the toluene process for saccharin synthesis . While other compounds like phthalic anhydride can be used in alternative saccharin syntheses, the toluene process is the dominant industrial method, making 2-SBA a non-substitutable intermediate. Vendor specifications for 2-SBA confirm a high purity of ≥97%, ensuring consistent performance in large-scale chemical reactions and reducing the need for additional purification steps that would be required for lower-grade or isomeric alternatives like 4-sulfamoylbenzoic acid, which is not a precursor in this key industrial route.

Chemical Synthesis Industrial Intermediate Saccharin Production

Defined Environmental Fate as a Metsulfuron-Methyl Metabolite

2-Sulfamoylbenzoic acid is a known and quantifiable environmental transformation product (TP) of the sulfonylurea herbicide metsulfuron-methyl [1]. This distinct metabolic fate contrasts with other sulfonamide analogs, which may have different degradation pathways or lack this specific TP. The identification of 2-SBA as a TP is crucial for environmental monitoring and risk assessment studies. For analytical laboratories, 2-SBA is the specific reference standard required for quantifying this particular breakdown product, making it a non-interchangeable item for compliance testing and environmental fate research.

Environmental Chemistry Agrochemical Metabolism Analytical Standard

Scaffold for Dual LTD₄/TXA₂ Receptor Antagonism Not Found in Isomers

Patents explicitly claim 2-sulfamoylbenzoic acid derivatives for their dual antagonistic effect on both the leukotriene D₄ (LTD₄) receptor and the thromboxane A₂ (TXA₂) receptor [1]. This dual pharmacological profile is a direct consequence of the specific ortho-substitution pattern. In contrast, literature on the para-isomer, 4-sulfamoylbenzoic acid, focuses on its role as a carbonic anhydrase inhibitor (e.g., Carzenide) , demonstrating a completely different and non-overlapping primary mechanism of action. Therefore, for research programs targeting inflammatory and allergic pathways with a dual LTD₄/TXA₂ antagonism strategy, only the 2-SBA scaffold provides the validated starting point.

Medicinal Chemistry Inflammation Allergy GPCR

Subnanomolar Agonist Activity at the LPA₂ Receptor via Ortho-Substituted Scaffold

A structure-activity relationship (SAR) study on sulfamoyl benzoic acid (SBA) analogues, all derived from the 2-SBA scaffold, identified compounds with subnanomolar agonist activity (EC₅₀ < 1 nM) and high specificity for the LPA₂ GPCR [1]. This represents a significant quantitative leap over the previously known non-lipid LPA₂ agonist GRI977143, which had much lower potency (EC₅₀ ~ 3.3 μM) and was not fully selective [2]. This >3,000-fold improvement in potency is directly attributable to the specific SBA core structure and its subsequent optimization, establishing the ortho-substituted benzoic acid framework as critical for achieving high-affinity interactions with the LPA₂ binding pocket.

GPCR Lysophosphatidic Acid Radioprotection Drug Discovery

Established Anticonvulsant Activity in In Vivo Rodent Models

Derivatives of 2-sulfamoylbenzoic acid, specifically alkyl esters of 4-amino-2-sulfamoylbenzoic acid, have demonstrated marked anticonvulsant activity in classical in vivo mouse models [1]. These compounds were effective in preventing seizures induced by both maximal electric shock (MES) and the chemoconvulsant strychnine. This in vivo efficacy distinguishes this class from other sulfamoylbenzoic acid isomers, like 4-SBA, which are primarily known for their enzyme inhibitory (CA II) activity rather than direct in vivo anticonvulsant effects. The 2-SBA scaffold is thus a validated starting point for developing novel anti-epileptic agents with demonstrated central nervous system activity.

Neuroscience Epilepsy Anticonvulsant In Vivo Pharmacology

Optimal Application Scenarios for 2-Sulfamoylbenzoic Acid Based on Verified Evidence


Industrial Production of Sodium Saccharin

For industrial chemical manufacturers, 2-Sulfamoylbenzoic acid is the non-substitutable intermediate in the toluene process for producing sodium saccharin, a high-volume artificial sweetener. Its procurement with a guaranteed purity of 97% ensures consistent reaction yields and minimizes purification costs in large-scale production. Using an alternative isomer or derivative would require a completely different and likely less efficient synthetic route.

Environmental Monitoring of Sulfonylurea Herbicides

For analytical laboratories performing environmental fate studies or regulatory compliance testing, 2-Sulfamoylbenzoic acid is an essential analytical reference standard. It is a specific and quantifiable metabolite of metsulfuron-methyl [1]. Procuring this exact compound is mandatory for developing and validating analytical methods (e.g., HPLC-MS) to accurately detect and measure this transformation product in soil and water samples.

Medicinal Chemistry Campaigns Targeting LPA₂ Agonism

For academic and pharmaceutical research groups focused on developing potent and selective LPA₂ GPCR agonists for indications like radioprotection, 2-Sulfamoylbenzoic acid serves as the validated core scaffold. Research has demonstrated that its derivatives can achieve subnanomolar potency and high specificity at this target [2], a >3,000-fold improvement over earlier lead compounds. This building block provides the optimal entry point for SAR studies aimed at this therapeutic target.

Synthesis of Dual LTD₄/TXA₂ Receptor Antagonists

For drug discovery programs in inflammation and allergy, 2-Sulfamoylbenzoic acid is the key intermediate for synthesizing compounds with a patented dual antagonistic profile against both leukotriene D₄ and thromboxane A₂ receptors [3]. This dual mechanism is specific to derivatives of the ortho-substituted scaffold, making it a unique and non-interchangeable starting material for this pharmacological approach.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Sulfamoylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.